BIM 23042: A Selective Neuromedin B Receptor Antagonist - A Technical Guide
BIM 23042: A Selective Neuromedin B Receptor Antagonist - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BIM 23042 is a potent and selective antagonist of the neuromedin B receptor (NMB-R), also known as the BB1 receptor. As a synthetic somatostatin (B550006) analogue, it demonstrates a high affinity for the NMB-R with significantly lower affinity for the related gastrin-releasing peptide receptor (GRP-R or BB2). This selectivity makes BIM 23042 a valuable pharmacological tool for investigating the physiological and pathological roles of the neuromedin B signaling pathway. This technical guide provides a comprehensive overview of the pharmacological properties of BIM 23042, including its binding characteristics, in vitro and in vivo effects, and the underlying signaling mechanisms. Detailed experimental methodologies are presented to facilitate further research and drug development efforts targeting the neuromedin B system.
Introduction to Neuromedin B and its Receptor
Neuromedin B (NMB) is a member of the bombesin-like peptide family and is involved in a variety of physiological processes, including the regulation of body temperature, food intake, smooth muscle contraction, and nociception.[1] NMB exerts its effects through the neuromedin B receptor (NMB-R), a G protein-coupled receptor (GPCR). The NMB-R is expressed in various tissues, including the central nervous system and the gastrointestinal tract.[2] The development of selective antagonists for the NMB-R is crucial for elucidating its specific functions and for the potential therapeutic targeting of NMB-R-mediated pathways in various disease states.
Pharmacological Profile of BIM 23042
BIM 23042 is a somatostatin octapeptide analogue that has been identified as a selective NMB-R antagonist.[3][4] Its chemical structure and properties are summarized below.
Table 1: Physicochemical Properties of BIM 23042
| Property | Value |
| Chemical Name | [D-Nal-Cys-Tyr-D-Trp-Lys-Val-Cys-Nal-NH2] |
| Molecular Formula | C63H73N11O9S2 |
| Molecular Weight | 1192.46 g/mol |
| CAS Number | 111857-96-6 |
| Appearance | White to off-white solid powder |
Binding Affinity and Selectivity
BIM 23042 exhibits a high affinity for the neuromedin B receptor (NMB-R or BB1) and demonstrates significant selectivity over the gastrin-releasing peptide receptor (GRP-R or BB2). This selectivity is a key feature that allows for the specific investigation of NMB-R-mediated signaling.
Table 2: Binding Affinity of BIM 23042 for Bombesin Receptor Subtypes
| Receptor Subtype | Ligand | Ki (nM) | Selectivity (BB2/BB1) |
| NMB-R (BB1) | BIM 23042 | 216[5] | ~84-fold |
| GRP-R (BB2) | BIM 23042 | 18,264 |
Ki values represent the inhibition constant, with lower values indicating higher binding affinity.
In Vitro and In Vivo Pharmacology
In Vitro Effects
BIM 23042 has been shown to effectively antagonize NMB-induced intracellular signaling events. Notably, it inhibits the mobilization of intracellular calcium ([Ca2+]i) and the release of arachidonic acid in cells expressing the human NMB-R.
-
Inhibition of Calcium Mobilization: BIM 23042 inhibits Ca2+ release induced by neuromedin B.
-
Inhibition of Arachidonic Acid Release: In human NMB-R expressing cells, BIM 23042 competitively inhibits Neuromedin B-induced [3H]arachidonate release with a Ki of 49 nM.
In Vivo Effects
Preclinical studies in animal models have demonstrated the ability of BIM 23042 to modulate physiological responses associated with NMB-R activation.
-
Attenuation of Neurogenic Inflammation: Intravenous administration of BIM 23042 (10 μg) has been shown to attenuate neurogenic swelling.
-
Modulation of Nociception: BIM 23042 has been observed to attenuate thermal and mechanical sensitization in vivo.
Neuromedin B Receptor Signaling Pathways
The neuromedin B receptor is a G protein-coupled receptor that can couple to multiple G protein subtypes, primarily Gq/11 and Gi/o, to initiate downstream signaling cascades.
Gq/11-Mediated Pathway
Activation of the Gq/11 pathway by NMB leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
Figure 1: NMB-R Gq/11 Signaling Pathway and BIM 23042 Antagonism.
Gi/o-Mediated Pathway
Coupling of the NMB-R to Gi/o proteins leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels lead to decreased protein kinase A (PKA) activity.
Figure 2: NMB-R Gi/o Signaling Pathway and BIM 23042 Antagonism.
Experimental Protocols
The following sections provide representative protocols for key in vitro and in vivo assays used to characterize NMB-R antagonists like BIM 23042.
Radioligand Binding Assay (Competition)
This assay determines the affinity of a test compound for the NMB-R by measuring its ability to compete with a radiolabeled ligand.
Figure 3: Workflow for a Radioligand Binding Competition Assay.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the NMB-R in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., 125I-labeled NMB), and varying concentrations of the unlabeled test compound (BIM 23042).
-
Incubation: Incubate the mixture at a defined temperature for a sufficient time to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (the concentration of competitor that inhibits 50% of specific binding) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium concentration.
Methodology:
-
Cell Culture: Plate cells expressing the NMB-R in a multi-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of BIM 23042 or vehicle.
-
Agonist Stimulation: Add a fixed concentration of NMB to stimulate the NMB-R.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Quantify the peak fluorescence response and plot the percentage of inhibition against the concentration of BIM 23042 to determine the IC50.
In Vivo Model of Neurogenic Inflammation
This protocol describes a general method for assessing the effect of BIM 23042 on neurogenic inflammation.
Methodology:
-
Animal Model: Use a suitable animal model of neurogenic inflammation, such as the injection of an inflammatory agent (e.g., capsaicin (B1668287) or mustard oil) into the paw of a rodent.
-
Drug Administration: Administer BIM 23042 or vehicle intravenously or via another appropriate route at a defined time before or after the induction of inflammation.
-
Measurement of Edema: Measure paw volume or thickness at various time points using a plethysmometer or calipers to quantify edema.
-
Assessment of Nociception: Evaluate thermal hyperalgesia (e.g., using the Hargreaves test) and mechanical allodynia (e.g., using von Frey filaments) to assess pain-like behaviors.
-
Data Analysis: Compare the changes in paw volume and nociceptive thresholds between the BIM 23042-treated and vehicle-treated groups.
Conclusion
BIM 23042 is a valuable research tool for the specific investigation of the neuromedin B receptor. Its high selectivity for the NMB-R over the GRP-R allows for the precise dissection of NMB-mediated signaling pathways and physiological functions. The data and protocols presented in this technical guide provide a foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting the neuromedin B system.
References
- 1. researchgate.net [researchgate.net]
- 2. Neuromedin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuromedin B - Wikipedia [en.wikipedia.org]
- 4. Neurogenic inflammation in an animal model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuromedin B receptor stimulation of Cav3.2 T-type Ca2+ channels in primary sensory neurons mediates peripheral pain hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
